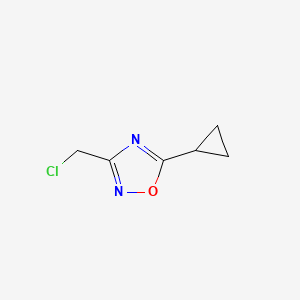

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIBOHRJBXNITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650887 | |

| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-80-0 | |

| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. As a molecule incorporating the versatile 1,2,4-oxadiazole scaffold, a reactive chloromethyl group, and a metabolically robust cyclopropyl moiety, this compound stands as a promising building block in modern medicinal chemistry. This document synthesizes known data with projected properties and provides detailed, field-proven experimental protocols for the complete characterization of this and analogous compounds. The causality behind experimental choices is explained to empower researchers in their own discovery and development workflows.

Introduction: Strategic Importance in Medicinal Chemistry

The landscape of drug discovery is perpetually in search of molecular scaffolds that offer a blend of biological activity, metabolic stability, and synthetic accessibility. This compound is a compound of significant interest, positioned at the confluence of several key strategic elements in medicinal chemistry.

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a highly valued bioisostere for amide and ester functionalities.[1] Its resistance to hydrolytic degradation by esterases and amidases offers a distinct advantage in designing drug candidates with improved pharmacokinetic profiles.[1] The 1,2,4-oxadiazole ring is a feature of numerous compounds explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[2]

-

The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a well-established strategy to enhance the metabolic stability of a drug candidate. It can also improve potency and modulate physicochemical properties.

-

The Chloromethyl Group: This functional group serves as a reactive handle, enabling a wide range of subsequent chemical modifications. The chloromethyl group can be converted into various other functionalities such as hydroxymethyl, cyanomethyl, or (dialkylamino)methyl groups, making it a versatile intermediate for the synthesis of compound libraries.[3]

This guide will provide a detailed examination of the synthesis, known and predicted physicochemical properties, and the chemical reactivity of this compound, underpinned by robust experimental protocols for its comprehensive characterization.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from solubility and permeability to target binding and metabolic fate.

Known and Predicted Properties

While comprehensive experimental data for this specific molecule is not extensively published, a combination of information from chemical suppliers and computational predictions provides a foundational profile.

| Property | Value / Prediction | Source |

| Molecular Formula | C₆H₇ClN₂O | Sigma-Aldrich |

| Molecular Weight | 158.59 g/mol | Sigma-Aldrich |

| CAS Number | 959237-80-0 | Sigma-Aldrich |

| Appearance | Solid (predicted) | General observation for similar small molecules |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

Structural Information

The structural formula and connectivity are essential for understanding the molecule's chemical behavior.

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented in the chemical literature. A common and effective method involves the cyclization of an O-acyl amidoxime intermediate.[4] The synthesis of this compound can be logically approached via the reaction of cyclopropanecarboxamidoxime with chloroacetyl chloride.

Sources

The Cyclopropyl-Containing Oxadiazole: A Technical Guide to its Discovery and Synthetic History

For Immediate Release

A Deep Dive into the Discovery, Synthesis, and Evolution of Cyclopropyl-Containing Oxadiazoles for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and history of cyclopropyl-containing oxadiazoles, a unique chemical scaffold of significant interest in modern medicinal chemistry. By combining the conformational rigidity and metabolic stability of the cyclopropyl group with the favorable physicochemical properties of the oxadiazole ring, this structural motif has emerged as a valuable component in the design of novel therapeutic agents. This whitepaper traces the historical development of this important class of molecules, from early synthetic explorations to their current applications in drug discovery.

Introduction: The Strategic Union of Cyclopropane and Oxadiazole

The incorporation of a cyclopropyl ring into drug candidates has become an increasingly utilized strategy in medicinal chemistry.[1][2] This small, strained carbocycle imparts a range of desirable properties, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][3] The unique stereoelectronic nature of the cyclopropyl group allows it to act as a rigid linker or a bioisosteric replacement for other functional groups, influencing the overall conformation and properties of a molecule.[3]

Oxadiazoles, five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms, are also privileged structures in drug discovery.[4][5] They are often employed as bioisosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] The two most common isomers in medicinal chemistry are the 1,2,4-oxadiazole and the 1,3,4-oxadiazole, both of which can engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][6]

The combination of these two moieties, the cyclopropyl group and the oxadiazole ring, has given rise to a class of compounds with significant potential in various therapeutic areas. This guide will explore the historical context of their discovery and the evolution of synthetic methodologies for their preparation.

Early Explorations and Discovery

While the precise first synthesis of a molecule containing both a cyclopropyl and an oxadiazole ring is not readily apparent in a single seminal publication, the historical development can be traced through the evolution of synthetic methods for each component. The synthesis of the 1,2,4-oxadiazole ring was first reported in 1884 by Tiemann and Krüger.[7] The 1,3,4-oxadiazole ring system also has a long history.

The deliberate incorporation of the cyclopropyl group into oxadiazole-containing molecules appears to have gained traction in the latter half of the 20th century, driven by the growing appreciation for the unique properties of the cyclopropyl moiety in medicinal chemistry. Early synthetic efforts likely involved the use of readily available cyclopropanecarboxylic acid derivatives as starting materials.

A notable example of a systematic study on the synthesis of cyclopropyl-containing oxadiazoles can be found in the work of Yang and Shi, who in 2005 investigated the Robinson-Gabriel type reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides to form 2-cyclopropyl-5-substituted-1,3,4-oxadiazoles. This work highlights a key synthetic strategy and provides insight into the reactivity of cyclopropyl-containing precursors under cyclodehydration conditions.

Evolution of Synthetic Methodologies

The synthesis of cyclopropyl-containing oxadiazoles can be broadly categorized based on the oxadiazole isomer being formed. The two primary pathways involve the construction of the 1,3,4-oxadiazole or the 1,2,4-oxadiazole ring system, with the cyclopropyl group being introduced either at the beginning of the synthetic sequence or during the construction of the heterocyclic ring.

Synthesis of Cyclopropyl-Containing 1,3,4-Oxadiazoles

The most common and historically significant route to 2-cyclopropyl-1,3,4-oxadiazoles involves the cyclodehydration of a 1-cyclopropanoyl-2-acylhydrazine intermediate. This approach offers a convergent and versatile strategy.

Key Synthetic Protocol: Cyclodehydration of 1,2-Diacylhydrazines

This method involves two main steps: the acylation of cyclopropanecarboxylic acid hydrazide with an appropriate acylating agent, followed by cyclodehydration of the resulting 1,2-diacylhydrazine.

-

Step 1: Synthesis of 1-Cyclopropanoyl-2-acylhydrazine

-

Reactants: Cyclopropanecarboxylic acid hydrazide and an acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent).

-

Rationale: This step forms the key open-chain precursor containing both the cyclopropyl and the second substituent destined for the 5-position of the oxadiazole ring. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.

-

-

Step 2: Cyclodehydration

-

Reagents: A variety of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or milder reagents like triphenylphosphine in the presence of a halogen source (e.g., CCl₄).[8]

-

Causality: These reagents facilitate the intramolecular cyclization by activating the carbonyl oxygen, leading to the elimination of water and the formation of the stable 1,3,4-oxadiazole ring. The choice of reagent can influence the reaction conditions and the tolerance of other functional groups in the molecule.

-

A representative workflow for this synthesis is depicted in the following diagram:

Caption: General synthetic scheme for 2-cyclopropyl-1,3,4-oxadiazoles.

Synthesis of Cyclopropyl-Containing 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring typically proceeds through two primary routes: the acylation of amidoximes followed by cyclization, or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.

Key Synthetic Protocol 1: From Cyclopropyl Amidoxime

This method is analogous to the synthesis of other 3-substituted-1,2,4-oxadiazoles.

-

Step 1: Preparation of Cyclopropanecarboxamidoxime

-

Reactants: Cyclopropyl cyanide and hydroxylamine.

-

Rationale: This step generates the key amidoxime intermediate.

-

-

Step 2: Acylation and Cyclization

-

Reactants: Cyclopropanecarboxamidoxime and an acylating agent (e.g., acid chloride, anhydride).

-

Causality: The amidoxime is acylated, and the resulting intermediate undergoes intramolecular cyclization, often with heating or under basic conditions, to yield the 3-cyclopropyl-1,2,4-oxadiazole.[6]

-

Key Synthetic Protocol 2: 1,3-Dipolar Cycloaddition

This powerful reaction allows for the direct formation of the 1,2,4-oxadiazole ring.

-

Reactants: A cyclopropyl-containing nitrile oxide (generated in situ from the corresponding oxime) and a nitrile (R-C≡N).

-

Rationale: The [3+2] cycloaddition between the nitrile oxide dipole and the nitrile dipolarophile directly forms the 3-R-5-cyclopropyl-1,2,4-oxadiazole. The regioselectivity of this reaction is a key consideration.

The following diagram illustrates the 1,3-dipolar cycloaddition approach:

Caption: Synthesis of 5-cyclopropyl-1,2,4-oxadiazoles via cycloaddition.

Applications in Drug Discovery: A Privileged Scaffold

The unique combination of the cyclopropyl and oxadiazole moieties has led to their incorporation into a variety of drug candidates across different therapeutic areas. The cyclopropyl group can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, while the oxadiazole ring serves as a stable, hydrogen-bond accepting bioisostere.

Table 1: Examples of Cyclopropyl-Containing Oxadiazoles in Medicinal Chemistry

| Compound Class | Therapeutic Target | Rationale for Cyclopropyl-Oxadiazole |

| FLAP Inhibitors | 5-Lipoxygenase-activating protein | The cyclopropyl group provides conformational restriction and contributes to potent binding, while the oxadiazole acts as a stable linker. |

| Antiviral Agents | Various viral enzymes | The scaffold can be decorated with various substituents to achieve specific interactions with viral targets. |

| Anticancer Agents | Various kinases and other targets | The rigidity of the cyclopropyl group can lead to selective inhibition, and the oxadiazole can improve drug-like properties. |

Conclusion and Future Perspectives

The journey of cyclopropyl-containing oxadiazoles from niche chemical structures to valuable scaffolds in drug discovery is a testament to the power of strategic molecular design. The historical evolution of their synthesis, from classical cyclodehydration and cycloaddition reactions to more modern and efficient methods, has enabled their widespread exploration in medicinal chemistry. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the continued and increasingly sophisticated application of this privileged structural motif in the development of the next generation of therapeutic agents. The synergy between the cyclopropyl group and the oxadiazole ring provides a rich chemical space for the design of molecules with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties.

References

-

Muthukrishnan, M., & Dheenkumar, N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Parameshwar, A., Selvam, V., Ghashang, M., & Guhanathan, S. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(3). [Link]

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic chemistry and applications, 2014. [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to novel 1,2,4-oxadiazole and 1,3,4-oxadiazole libraries by microwave-assisted synthesis. Tetrahedron letters, 49(20), 397-400. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]

- Google Patents. (n.d.).

-

Bentham Science Publisher. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

-

Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Arkivoc, 2009(1), 376-417. [Link]

-

Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]

-

MDPI. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

- Google Patents. (n.d.). 1,3,4-oxadiazole derivatives and process for producing the same.

-

SciSpace. (n.d.). Top 404 Heterocycles papers published in 2000. [Link]

-

FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. [Link]

-

ResearchGate. (n.d.). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. [Link]

-

ResearchGate. (n.d.). Studies on the synthesis of amidoximes from nitroalkanes. [Link]

-

ResearchGate. (n.d.). Synthesis of potentially antiviral cyclopropyl nucleosides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. ijpsm.com [ijpsm.com]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS Number: 959237-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole core is a well-established pharmacophore known for its broad spectrum of biological activities and its role as a bioisosteric replacement for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This document details the physicochemical properties, a plausible synthetic route based on established methodologies, and explores the potential therapeutic applications of this specific molecule. The versatile reactivity of the chloromethyl group offers a valuable handle for further chemical modifications, making it an attractive building block in the design of novel therapeutic agents.[3]

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have garnered substantial attention in drug discovery due to their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] Their chemical and thermal stability, coupled with their ability to act as bioisosteres, makes them a privileged structure in the design of new chemical entities.[2] The introduction of a cyclopropyl group at the 5-position and a reactive chloromethyl group at the 3-position of the oxadiazole ring, as in the case of this compound, presents a unique combination of a metabolically stable core and a versatile synthetic handle for further derivatization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 959237-80-0 | [5] |

| Molecular Formula | C₆H₇ClN₂O | [5] |

| Molecular Weight | 158.59 g/mol | [5] |

| Appearance | Solid (form) | [5] |

| SMILES String | ClCC1=NOC(C2CC2)=N1 | [5] |

| InChI Key | VIIBOHRJBXNITD-UHFFFAOYSA-N | [5] |

| Hazard Pictograms | GHS06 (Toxic) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [5] |

| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [5] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from cyclopropanecarboximidamide and chloroacetyl chloride.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is a well-reasoned hypothesis based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of O-(2-chloroacetyl)cyclopropanecarboximidamide (Intermediate)

-

To a stirred solution of cyclopropanecarboximidamide hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (2.2 eq) such as triethylamine or pyridine at 0 °C.

-

Allow the mixture to stir for 15-30 minutes to liberate the free base of the amidoxime.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base. The filtrate, containing the O-acylated intermediate, can be used directly in the next step or purified.

Step 2: Cyclodehydration to form this compound

-

The solution containing the O-(2-chloroacetyl)cyclopropanecarboximidamide intermediate is heated to reflux. The thermal energy promotes the intramolecular cyclization with the elimination of a water molecule.

-

Alternatively, a dehydrating agent can be added to facilitate the cyclization at a lower temperature.

-

The reaction progress is monitored by TLC until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial to neutralize the HCl formed during the acylation without competing with the amidoxime for the chloroacetyl chloride.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is necessary to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Temperature Control: The initial cooling to 0 °C is important to control the exothermic acylation reaction and minimize the formation of by-products.

-

Cyclization Method: Thermal cyclization is a common method for forming the oxadiazole ring from the O-acylated intermediate. The use of a dehydrating agent can offer a milder alternative.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest several potential applications in drug discovery.

As a Versatile Chemical Intermediate

The chloromethyl group is a reactive handle that can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Workflow for generating a derivative library for SAR studies.

Potential Biological Targets

While specific biological targets for this compound have not been reported, the broader class of 1,2,4-oxadiazoles has shown activity against a range of targets, including:

-

Enzyme Inhibition: Many oxadiazole-containing compounds are known to inhibit various enzymes.

-

Receptor Modulation: They can act as agonists or antagonists at various receptors.[1]

-

Antimicrobial and Anticancer Activity: The oxadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2][4]

The presence of the cyclopropyl group can enhance binding to certain biological targets and improve metabolic stability. Further screening of this compound against a panel of biological targets would be a valuable endeavor.

Characterization and Analytical Methods

The structural confirmation of this compound and its derivatives would rely on standard analytical techniques. While specific spectral data for this exact compound is not publicly available, data for structurally similar compounds can provide an expected range for spectral shifts. For instance, in the 1H NMR spectrum, the chloromethyl protons would be expected to appear as a singlet, and the cyclopropyl protons would exhibit characteristic multiplets. In the 13C NMR, the carbons of the oxadiazole ring, the chloromethyl group, and the cyclopropyl group would have distinct chemical shifts.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure combines a biologically active oxadiazole core with a versatile chloromethyl group for further functionalization. This makes it an excellent candidate for the development of new therapeutic agents. Future research should focus on optimizing its synthesis, exploring its reactivity to generate novel derivatives, and conducting comprehensive biological screening to identify its specific therapeutic targets and potential applications. The insights gained from such studies could pave the way for the development of new drugs with improved efficacy and safety profiles.

References

-

PubChem. 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Reagentia. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL-. Available at: [Link]

-

PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Available at: [Link]

-

SpectraBase. 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. Available at: [Link]

-

Sagirlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate. Available at: [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

- Patent WO2019020451A1. Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

-

Parveen, M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

-

Głowacka, I. E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Vertex AI Search. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

-

Fura, S., et al. (2023). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. ResearchGate. Available at: [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound DiscoveryCPR 959237-80-0 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential applications of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. This molecule is a notable heterocyclic compound, integrating the versatile 1,2,4-oxadiazole core with a reactive chloromethyl group and a cyclopropyl moiety. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This guide details a plausible synthetic route, methods for characterization, and explores the potential of this compound as a valuable building block in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups. This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and modulated biological activity.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The inherent stability of the 1,2,4-oxadiazole ring, coupled with the synthetic accessibility to a diverse range of substituted analogs, makes it a privileged scaffold in modern drug discovery.

Structural Analysis and Nomenclature

2.1. IUPAC Nomenclature and Basic Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4] Key identifying information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 959237-80-0 | |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Solid (predicted) |

2.2. Molecular Structure

The structure of this compound is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a cyclopropyl ring. The chloromethyl group provides a reactive site for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules. The cyclopropyl group can influence the compound's conformational rigidity and lipophilicity, which are important parameters in drug design.

Figure 1: Chemical structure of this compound.

Synthesis Methodology

Figure 2: Proposed synthetic workflow for this compound.

3.1. Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar 5-(chloromethyl)-3-(substituted-phenyl)-1,2,4-oxadiazoles.[1]

Step 1: Synthesis of O-(Chloroacetyl)cyclopropanecarboxamidoxime (Intermediate)

-

To a solution of cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base, for example, triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate. This intermediate may be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Dissolve the crude O-(chloroacetyl)cyclopropanecarboxamidoxime in a high-boiling point solvent such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for several hours, monitoring the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

3.2. Rationale Behind Experimental Choices

-

Choice of Base: A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the acylation reaction without competing with the amidoxime in reacting with the chloroacetyl chloride.

-

Solvent Selection: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic acylation reaction.

-

Cyclization Method: Thermal cyclodehydration is a common and effective method for the formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate.

Spectroscopic Characterization (Predicted)

While specific experimental data for this compound is not available in the cited literature, the expected spectroscopic characteristics can be predicted based on the analysis of similar structures.[6]

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) is expected around δ 4.5-5.0 ppm.- Multiplets for the cyclopropyl protons are expected in the upfield region, typically between δ 0.8-1.5 ppm. |

| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) is anticipated around δ 35-45 ppm.- Signals for the cyclopropyl carbons would appear in the upfield region.- Two distinct signals for the C3 and C5 carbons of the oxadiazole ring are expected in the downfield region, typically between δ 160-180 ppm. |

| IR Spectroscopy | - Characteristic C=N stretching vibrations for the oxadiazole ring are expected around 1580-1620 cm⁻¹.- C-O-N stretching vibrations may appear in the range of 1000-1200 cm⁻¹.- A C-Cl stretching band would be observed in the fingerprint region, typically around 650-800 cm⁻¹.- C-H stretching vibrations of the cyclopropyl and chloromethyl groups will be present around 2900-3100 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ should be observable, along with characteristic isotopic patterns for the presence of one chlorine atom.- Fragmentation may involve the loss of the chloromethyl group or cleavage of the oxadiazole ring. |

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold and intermediate in drug discovery.

5.1. Bioisosteric Replacement

As previously mentioned, the 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides.[1] This allows medicinal chemists to replace these metabolically labile groups in a lead compound with the more stable oxadiazole ring, potentially improving the drug's pharmacokinetic profile.

5.2. A Versatile Synthetic Intermediate

The presence of the reactive chloromethyl group at the 3-position provides a convenient handle for further synthetic elaboration. This allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Figure 3: Utility as a synthetic intermediate for generating diverse analogs.

5.3. Potential Pharmacological Activities

Given the broad range of biological activities reported for 1,2,4-oxadiazole derivatives, this compound could serve as a starting point for the development of novel therapeutic agents in areas such as:

-

Oncology: Many 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties.[2]

-

Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial and antiviral activities.[3]

-

Inflammation: Anti-inflammatory effects have also been reported for this class of compounds.[2]

Safety and Handling

Based on available safety data for this compound and its analogs, this compound is considered to be toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry. Its structure combines the metabolic stability of the 1,2,4-oxadiazole ring with a reactive chloromethyl group, making it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Beilstein Journals. (2017). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. [Link]

-

PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. [Link]

-

PubChemLite. 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. [Link]

-

PubChemLite. 3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole. [Link]

-

PubChem. 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. [Link]

-

ResearchGate. (2022). (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]

-

SciSpace. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. [Link]

-

SpectraBase. 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. [Link]

-

PubMed. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

PubChem. 5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Royal Society of Chemistry. (2019). 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation. [Link]

-

ResearchGate. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link]

-

PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]

-

ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

-

ResearchGate. (2023). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2...). [Link]

-

ResearchGate. (2023). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

-

ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give... [Link]

-

ResearchGate. (2012). (PDF) 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 6. PubChemLite - 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (C6H5Cl3N2O) [pubchemlite.lcsb.uni.lu]

Spectroscopic and Structural Elucidation of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: A Technical Guide for Researchers

Introduction

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical overview of the spectroscopic characteristics of a specific, yet representative, member of this class: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. The presence of the reactive chloromethyl group and the conformationally constrained cyclopropyl ring makes this molecule a versatile building block for further chemical elaboration.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple data repository to explain the causality behind the expected spectroscopic signatures, thereby providing a framework for the analysis of related heterocyclic systems. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by data from closely related, experimentally verified analogues.[3][4]

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular formula of C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . The key structural features that will dictate its spectroscopic behavior are:

-

The 1,2,4-Oxadiazole Ring: A five-membered aromatic heterocycle, which will exhibit characteristic vibrations in IR spectroscopy and specific chemical shifts in NMR.

-

The Cyclopropyl Ring: A strained three-membered carbocycle, whose protons and carbons will have distinctive upfield chemical shifts in NMR spectra due to ring strain and associated shielding effects.

-

The Chloromethyl Group: An electrophilic side chain, the protons of which will appear as a singlet in ¹H NMR, and the carbon will be influenced by the electronegativity of the chlorine atom.

Predicted Spectroscopic Data

While a dedicated experimental spectrum for this exact molecule is not publicly available, we can confidently predict the key spectroscopic features based on extensive data from analogous structures and foundational principles of spectroscopy.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.80 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are expected to be deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. The absence of adjacent protons results in a singlet. |

| ~2.20 | Multiplet | 1H | -CH (cyclopropyl) | The methine proton of the cyclopropyl group is coupled to the four methylene protons, resulting in a complex multiplet. |

| ~1.20 - 1.40 | Multiplet | 4H | -CH₂ (cyclopropyl) | The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. They are expected to be significantly shielded due to the ring strain. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C5 (Oxadiazole) | The carbon of the oxadiazole ring attached to the cyclopropyl group is expected to be significantly deshielded. |

| ~168 | C3 (Oxadiazole) | The carbon of the oxadiazole ring attached to the chloromethyl group will also be deshielded. |

| ~35 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the electronegative chlorine atom. |

| ~12 | -CH (cyclopropyl) | The methine carbon of the cyclopropyl ring is expected to be significantly shielded. |

| ~10 | -CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are also highly shielded due to the ring strain. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | C-H stretch (cyclopropyl) | The C-H stretching vibrations of the cyclopropyl ring typically appear at higher frequencies than those of alkanes due to ring strain. |

| ~2950 - 2850 | Medium | C-H stretch (chloromethyl) | The C-H stretching vibrations of the chloromethyl group. |

| ~1610 - 1580 | Strong | C=N stretch (oxadiazole) | The carbon-nitrogen double bond stretching of the oxadiazole ring is a characteristic and strong absorption. |

| ~1470 - 1420 | Medium | CH₂ scissoring | The bending vibration of the methylene groups in the cyclopropyl and chloromethyl moieties. |

| ~1250 - 1200 | Strong | C-O-C stretch (oxadiazole) | The asymmetric stretch of the C-O-C linkage within the oxadiazole ring is typically a strong and sharp band. |

| ~900 - 850 | Medium | N-O stretch (oxadiazole) | The nitrogen-oxygen single bond stretch is another characteristic vibration for the oxadiazole ring. |

| ~750 - 700 | Strong | C-Cl stretch (chloromethyl) | The carbon-chlorine stretching vibration is expected to be a strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment | Rationale |

| 158/160 | [M]⁺ (Molecular Ion) | The molecular ion peak, with the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 123 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |

| 117 | [C₅H₆N₂O]⁺ | Fragmentation involving the loss of the chloromethyl side chain. |

| 91 | [C₄H₃N₂O]⁺ | Further fragmentation of the oxadiazole ring. |

| 69 | [C₄H₅N]⁺ or [C₃H₃NO]⁺ | Common fragments resulting from the cleavage of the heterocyclic ring. |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) | The stable cyclopropyl cation is a likely and characteristic fragment. |

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data discussed. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Synthesis Workflow

A common route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable acylating agent. The following diagram illustrates a plausible synthetic workflow for the target molecule.

Caption: A plausible synthetic and purification workflow for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

Process the data with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of -10 to 200 ppm.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent signal (CDCl₃ at 77.16 ppm).

-

IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or gas chromatography (GC-MS) inlet.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire a mass spectrum over a mass range of m/z 40-300.

-

The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

-

Data Interpretation Workflow

The following diagram outlines a logical workflow for the comprehensive analysis and structural confirmation of the target molecule using the acquired spectroscopic data.

Caption: A workflow for the integrated analysis of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By grounding the predicted data in the established principles of NMR, IR, and MS, and by referencing analogous, experimentally verified compounds, this document serves as a robust resource for researchers. The detailed protocols and logical workflows are designed to be broadly applicable for the synthesis and characterization of other novel 1,2,4-oxadiazole derivatives, thereby facilitating further advancements in medicinal chemistry and materials science.

References

-

Fei, Q., Liu, C., & Luo, Y. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(15), 4625. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

de Oliveira, C. S. A., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry, 14, 2886-2893. [Link]

-

ResearchGate. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole. [Link]

-

PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. [Link]

-

Rao, G. B. D., & Gujjula, R. (2016). GREEN APPROACH TOWARDS SYNTHESIS OF 3-SUBSTITUTED-5-CARBONYLMETYL-1,2,4-OXADIAZOLES WITHOUT ANY SOLVENT AND CATALYST VIA TRANSAMIDOXIMATION. International Journal of Advanced Research, 4(8), 1731-1736. [Link]

-

PubChem. (n.d.). 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. [Link]

-

MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

Sources

A Technical Guide to the Commercial Sourcing and Application of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Valued for its role as a stable bioisosteric replacement for amide and ester functionalities, it is a privileged scaffold found in numerous biologically active compounds. This guide focuses on a specific, highly functionalized derivative: 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole . The presence of a reactive chloromethyl group makes this molecule a versatile building block, enabling its covalent attachment to a wide array of molecular frameworks.

For researchers, scientists, and drug development professionals, successfully integrating such a reagent into a synthetic workflow hinges on three critical factors: unambiguously identifying the correct chemical entity, sourcing it from a reliable commercial supplier, and rigorously verifying its quality upon receipt. This document provides an in-depth technical overview of these aspects, offering field-proven insights to ensure experimental success and reproducibility.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis. This compound is a distinct molecule with a specific constitution and connectivity.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 959237-80-0 | [3] |

| Molecular Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES String | ClCC1=NOC(C2CC2)=N1 | [3] |

| InChI Key | VIIBOHRJBXNITD-UHFFFAOYSA-N | [3] |

Critical Alert: The Isomeric Impostor

A common pitfall in sourcing this reagent is confusion with its constitutional isomer, 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS Number: 119223-01-7) .[4][5][6] While possessing the same molecular formula and weight, the positions of the chloromethyl and cyclopropyl groups are swapped. This seemingly minor difference results in a distinct chemical entity with potentially different reactivity and biological activity.

Causality: The nomenclature dictates the substitution pattern. In "3-(Chloromethyl)-5-cyclopropyl...", the chloromethyl group is attached to carbon-3 of the oxadiazole ring. In "5-(Chloromethyl)-3-cyclopropyl...", it is attached to carbon-5. Always cross-reference the desired structure with the CAS number provided by the supplier to prevent costly procurement errors.

Caption: Comparison of the target compound and its common positional isomer.

Part 2: Commercial Supplier Landscape

Sourcing specialized chemical reagents requires careful navigation. Our investigation indicates that this compound (CAS 959237-80-0) is a niche product available through a limited number of suppliers, primarily as part of screening collections for early-stage research.

Table 2: Commercial Suppliers for this compound (CAS 959237-80-0)

| Supplier | Product Number | Notes |

| Sigma-Aldrich | CBR00147 | Marketed under the "AldrichCPR" brand. This product is sourced from ChemBridge Corp. and is designated for early discovery research. Crucially, Sigma-Aldrich states they do not collect analytical data, and the buyer is responsible for confirming identity and purity.[3] |

Given the prevalence of the isomer, Table 3 lists suppliers for 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7) for researchers who may have flexibility in their synthetic design or encounter this isomer during their searches.

Table 3: Commercial Suppliers for Isomer 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 119223-01-7)

| Supplier | Product Number |

| BLDpharm | BD108422[7] |

| Arctom Scientific | EN300-29739[5] |

| ChemBridge | BB-4032175[6] |

| Reagentia | R000IES[4][8] |

Procurement Workflow

To ensure the acquisition of the correct material, a structured procurement process is essential.

Caption: A self-validating workflow for procuring specialized chemical reagents.

Part 3: Quality Control and Specification Analysis

The trustworthiness of any experiment begins with the quality of its starting materials. For reagents like this, where suppliers may provide limited analytical data, independent verification is not just recommended—it is mandatory.[3]

Protocol: Incoming Material Verification

This protocol acts as a self-validating system to ensure the material you receive is the material you ordered.

Objective: To confirm the identity and approximate purity of newly received this compound.

Methodology:

-

Documentation Review:

-

Physical Inspection:

-

Visually inspect the material. It should be a solid, as described by the supplier.[3] Note any discoloration or heterogeneity.

-

-

Analytical Confirmation (Minimum Requirement):

-

Sample Preparation: In a fume hood, wearing appropriate PPE, dissolve a small amount (~1-2 mg) of the solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

-

Expected Signals: Look for characteristic peaks corresponding to the cyclopropyl protons (multiplets in the upfield region, ~0.8-1.5 ppm) and a sharp singlet for the chloromethyl (CH₂Cl) protons (expected in the ~4.5-5.0 ppm region). The integration ratio should be consistent (4:2 for cyclopropyl vs. chloromethyl protons).

-

Causality: The absence of other significant peaks suggests high purity, while the presence of unexpected signals warrants further investigation.

-

-

LC-MS Analysis: Prepare a dilute solution and analyze by Liquid Chromatography-Mass Spectrometry.

-

Expected Outcome: The chromatogram should show a single major peak. The mass spectrum should display a molecular ion peak corresponding to the expected mass [M+H]⁺ ≈ 159.03. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides strong evidence for the correct elemental composition.

-

-

Table 4: Hypothetical Certificate of Analysis (CoA)

This table represents what a researcher should aim to confirm through in-house testing.

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity by ¹H NMR | Structure conforms to reference | Conforms | 400 MHz (CDCl₃) |

| Identity by MS | [M+H]⁺ = 159.03 ± 0.1 | 159.0 | ESI+ |

| Purity by HPLC | ≥ 95.0% | 96.5% | UV @ 254 nm |

Part 4: Safe Handling and Synthetic Application

Safety Profile and Handling Protocol

Hazard Assessment: This compound is classified as acutely toxic and an eye irritant.[3][9]

-

GHS Pictogram: GHS06 (Skull and Crossbones)[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[3]

Protocol: Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat and nitrile gloves.

-

Use ANSI-rated safety glasses or goggles.

-

-

Handling:

-

Avoid creating dust. Use spatulas to handle the solid.

-

Have an appropriate spill kit ready.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals (Storage Class 6.1C).[3]

Application Highlight: Nucleophilic Substitution

The chloromethyl group is a potent electrophile, making this reagent an excellent substrate for Sₙ2 reactions. This allows for the straightforward installation of the cyclopropyl-oxadiazole moiety onto various nucleophiles.

Protocol: General Procedure for N-Alkylation

Objective: To couple this compound with a generic primary or secondary amine.

Reagents:

-

Amine Substrate (1.0 eq)

-

This compound (1.1 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

Methodology:

-

To a stirred solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (DIPEA, 1.5 eq).

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Causality: Using a slight excess of the alkylating agent ensures complete consumption of the potentially more valuable amine substrate. The base is required to neutralize the HCl generated during the reaction, driving it to completion.

-

Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Caption: Workflow for a typical Sₙ2 reaction using the title compound.

Conclusion

This compound is a valuable, albeit niche, building block for chemical synthesis and drug discovery. Its successful use is critically dependent on careful sourcing, including the crucial differentiation from its common isomer, and a commitment to rigorous, in-house quality control. The disclaimer from its primary supplier underscores the modern necessity for the end-user to assume responsibility for material verification. By following the structured procurement, safety, and application protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this versatile reagent.

References

-

Reagentia. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 100 mg). [Link]

-

Reagentia. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 5 g). [Link]

-

Cenmed Enterprises. 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole. [Link]

-

Zhong, W. Z. (1991). Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 9(7), 573-580. [Link]

-

Tyliszczak, B., Dróżdż, R., & Gębarowski, T. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 659. [Link]

-

Santa Maria, S.R.L. 3-(CHLOROMETHYL)-5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets. [Link]

-

PubChem. 3-Chloro-5-Methyl-1,2,4-Oxadiazole. [Link]

-

Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-399. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

PubChem. 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole. [Link]

-

Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6268. [Link]

-

ResearchGate. (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. [Link]

-

Baykov, S., et al. (2018). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2018(4), M1021. [Link]

-

Iannelli, P., et al. (2021). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 26(11), 3329. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. This compound DiscoveryCPR 959237-80-0 [sigmaaldrich.com]

- 4. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. arctomsci.com [arctomsci.com]

- 6. Hit2Lead | 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | CAS# 119223-01-7 | MFCD09816101 | BB-4032175 [hit2lead.com]

- 7. 119223-01-7|5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

- 8. 1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-CYCLOPROPYL- (1 x 5 g) | Reagentia [reagentia.eu]

- 9. 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis protocol for 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

An Application Note on the Synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] This application note provides a comprehensive, two-part protocol for the synthesis of this compound, a versatile building block for drug discovery. The synthesis commences with the preparation of the key intermediate, cyclopropanecarboxamidoxime, from cyclopropanecarbonitrile. The subsequent section details the one-pot acylation and cyclodehydration reaction with chloroacetyl chloride to yield the final product. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice.

Introduction

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a topic of significant interest due to their prevalence in pharmacologically active compounds.[2][3] These heterocycles serve as rigid scaffolds that can orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The title compound, this compound, incorporates a reactive chloromethyl group, ideal for subsequent nucleophilic substitution, and a cyclopropyl group, a common motif for improving metabolic stability and binding affinity.

The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[3][4] This guide details this classical and reliable approach, providing a clear pathway from commercially available starting materials to the target molecule.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Preparation of Cyclopropanecarboxamidoxime: Conversion of cyclopropanecarbonitrile to the corresponding amidoxime using hydroxylamine.

-

Formation of the Oxadiazole Ring: A one-pot reaction involving the O-acylation of cyclopropanecarboxamidoxime with chloroacetyl chloride, followed by thermal cyclization to yield this compound.

Part 1: Synthesis of Cyclopropanecarboxamidoxime

Principle

This synthesis involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of cyclopropanecarbonitrile. The reaction is typically performed in an aqueous alcohol solution with a mild base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| Cyclopropanecarbonitrile | ≥98% | Sigma-Aldrich |

| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |

| Ethanol (EtOH) | 200 Proof, Anhydrous | VWR |

| Deionized Water (H₂O) | --- | --- |

| Round-bottom flask | 250 mL | --- |

| Reflux Condenser | --- | --- |

| Magnetic Stirrer/Hotplate | --- | --- |

| Rotary Evaporator | --- | --- |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclopropanecarbonitrile (10.0 g, 149 mmol), hydroxylamine hydrochloride (12.4 g, 179 mmol, 1.2 equiv), and sodium carbonate (9.5 g, 89 mmol, 0.6 equiv).

-

Solvent Addition: Add a mixture of ethanol (75 mL) and deionized water (25 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove inorganic salts (sodium chloride and excess sodium carbonate).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous residue may contain the product as a precipitate or an oil. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield cyclopropanecarboxamidoxime. The product is often obtained as a white to off-white solid and can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.

-

Part 2: Synthesis of this compound

Principle

This reaction proceeds via a two-step, one-pot sequence. First, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride to form an O-acylamidoxime intermediate. This intermediate is not isolated. Subsequent heating promotes an intramolecular cyclodehydration reaction, where the amide nitrogen attacks the imine carbon, followed by elimination of water to form the stable 1,2,4-oxadiazole aromatic ring. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct from the acylation step.[5]

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| Cyclopropanecarboxamidoxime | From Part 1 | --- |

| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |

| Two-neck round-bottom flask | 250 mL | --- |

| Addition Funnel | 50 mL | --- |

| Magnetic Stirrer/Hotplate | --- | --- |

| Inert Gas Line (N₂ or Ar) | --- | --- |

Experimental Protocol

-

Reaction Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition:

-

To the flask, add cyclopropanecarboxamidoxime (10.0 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cool the resulting solution to 0°C using an ice bath.

-

Add triethylamine (15.3 mL, 110 mmol, 1.1 equiv) to the stirred solution.

-

-

Acylation:

-

In the addition funnel, prepare a solution of chloroacetyl chloride (8.7 mL, 110 mmol, 1.1 equiv) in anhydrous DCM (20 mL).[5][6]

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

-

Cyclization:

-

Replace the DCM with a higher-boiling solvent for the thermal cyclization. Remove the DCM under reduced pressure.

-

Add toluene (100 mL) to the residue.

-

Heat the toluene mixture to reflux (approximately 110°C) for 8-12 hours. Monitor the formation of the oxadiazole and disappearance of the intermediate by TLC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with 1M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

-

Process Visualization

The following diagram illustrates the complete synthetic workflow.

Caption: Synthetic route from cyclopropanecarbonitrile to the target oxadiazole.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Part 1 | Incomplete reaction; Loss of product during work-up (product may have some water solubility). | Increase reaction time and monitor by TLC. During work-up, saturate the aqueous layer with NaCl before extraction to reduce product solubility. |

| Incomplete cyclization in Part 2 | Insufficient heating time or temperature; Inactive intermediate. | Increase reflux time. Ensure the toluene is heated to a full reflux. Confirm the structure of the amidoxime intermediate if issues persist. |

| Formation of side products | Reaction of chloroacetyl chloride with both N and O of the amidoxime; Dimerization of intermediates. | Maintain a low temperature (0°C) during the addition of chloroacetyl chloride. Ensure dropwise addition to avoid localized high concentrations. |

| Difficulty in purification | Co-elution of starting material or intermediates with the product. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |

Safety Precautions

-